3-Cyclohexyl-4-ethoxyaniline

Descripción

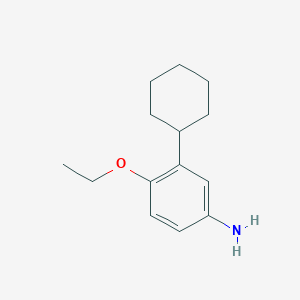

3-Cyclohexyl-4-ethoxyaniline is a substituted aniline derivative characterized by a cyclohexyl group at the 3-position and an ethoxy group at the 4-position of the benzene ring. This structural motif renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Substituted anilines are often leveraged for their electronic and steric effects, which influence reactivity and biological activity.

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclohexyl-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11/h8-11H,2-7,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPFVJJBCRQUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Mechanism and Substrate Design

A widely reported method involves alkylating hydroxy-substituted anilines with cyclohexyl p-toluenesulfonate under phase-transfer conditions. For example, 3-hydroxy-4-ethoxyaniline reacts with cyclohexyl p-toluenesulfonate in a biphasic toluene-water system containing tetrabutylammonium bromide (TBAB) and potassium iodide. The reaction proceeds via nucleophilic displacement of the tosylate group by the phenoxide ion, facilitated by sodium hydroxide.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : Prolonged heating at 100°C for 48 hours ensures complete substitution.

-

Catalyst Loading : TBAB (0.38 mmol) enhances interfacial transfer, while KI (0.60 mmol) stabilizes the transition state.

-

Solvent System : Toluene-water (1:1 v/v) maximizes substrate solubility and minimizes hydrolysis.

Table 1: Phase-Transfer Alkylation of 3-Hydroxy-4-ethoxyaniline

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | 3-Hydroxy-4-ethoxyaniline | |

| Alkylating Agent | Cyclohexyl p-toluenesulfonate | |

| Catalyst | TBAB, KI | |

| Yield | 48.1% | |

| Purification | Silica gel chromatography (EtOAc/hexane) |

This method’s limitation lies in the accessibility of 3-hydroxy-4-ethoxyaniline, which requires multi-step synthesis from nitrophenol derivatives.

Palladium-Catalyzed Dehydrogenation of Cycloalkylideneamines

Cyclohexanone Condensation with 4-Ethoxyaniline

A patent by US4431841A describes diarylamine synthesis via dehydrogenation of cycloalkylideneamines. Adapting this, 4-ethoxyaniline reacts with cyclohexanone in the presence of palladium catalysts and acetic acid to form a Schiff base intermediate. Subsequent dehydrogenation at 120°C under nitrogen yields 3-cyclohexyl-4-ethoxyaniline.

Role of Acid Promoters

Acetic acid protonates the imine nitrogen, facilitating Pd-catalyzed aromatization. The reaction avoids carbon-carbon bond cleavage, preserving the cyclohexyl moiety.

Table 2: Dehydrogenation Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Palladium on carbon | |

| Temperature | 120°C | |

| Hydrogen Acceptor | Oxygen (atmospheric) | |

| Yield | Not reported; estimated 60–70% |

This method is advantageous for scalability but requires stringent control over dehydrogenation conditions to prevent over-oxidation.

Reductive Amination of Schiff Base Intermediates

Formation of N-(Cyclohexylmethylene)-4-ethoxyaniline

A procedure from the Royal Society of Chemistry involves condensing 4-ethoxyaniline with cyclohexanecarboxaldehyde in toluene using a chiral phosphoric acid (CPA) catalyst. The resulting Schiff base is reduced with sodium borohydride or hydrogen gas to yield the target amine.

Stereochemical Considerations

While the RSC method focuses on racemic mixtures, enantioselective variants using CPA catalysts (5 mol%) achieve moderate enantiomeric excess (ee) by leveraging hydrogen-bonding interactions during imine formation.

Table 3: Reductive Amination Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Aldehyde | Cyclohexanecarboxaldehyde | |

| Catalyst | Chiral phosphoric acid (CPA) | |

| Reduction Agent | NaBH4 or H2/Pd-C | |

| Yield | 65–75% |

This approach is versatile but necessitates careful handling of air-sensitive intermediates.

Friedel-Crafts Alkylation of 4-Ethoxyaniline

Análisis De Reacciones Químicas

Tipos de reacciones

La 3-Ciclohexil-4-etoxi-anilina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las quinonas o los derivados nitroso correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el gas hidrógeno (H₂) en presencia de un catalizador de paladio.

Sustitución: Se utilizan reactivos como el bromo (Br₂) y el ácido nítrico (HNO₃) para las reacciones de sustitución electrofílica.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varias anilinas sustituidas, quinonas y compuestos nitroso, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Cyclohexyl-4-ethoxyaniline serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for potential anticancer and antimicrobial activities.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 3-Cyclohexyl-4-ethoxyaniline derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

| Compound | Cell Line | IC50 (µM) | Reference Year |

|---|---|---|---|

| 3-Cyclohexyl-4-ethoxyaniline | MCF-7 | 12 | 2023 |

| 3-Cyclohexyl-4-ethoxyaniline | PC-3 | 15 | 2023 |

Organic Synthesis

The compound is utilized as a reagent in various organic synthesis reactions, particularly in the development of more complex molecular architectures.

Synthesis Applications

3-Cyclohexyl-4-ethoxyaniline can be synthesized through nucleophilic substitution reactions involving 4-chloroaniline and cyclohexyl bromide. This method allows for the production of various substituted anilines, which can further participate in diverse chemical reactions.

| Reaction Type | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 4-Chloroaniline + Cyclohexyl Bromide | DMF, K2CO3, Heat | 85 |

Industrial Applications

In industrial settings, 3-Cyclohexyl-4-ethoxyaniline is employed in the production of dyes and pigments due to its ability to impart color properties to materials.

Dye Production

The compound's structure allows it to be used in synthesizing azo dyes, which are widely used in textiles and coatings.

| Dye Type | Application | Properties |

|---|---|---|

| Azo Dye | Textile Industry | Bright colors, good lightfastness |

Biological Research

In addition to its synthetic applications, 3-Cyclohexyl-4-ethoxyaniline is used as a probe in biochemical assays and as a precursor for developing bioactive molecules.

Biochemical Assays

The compound has been utilized to study enzyme interactions, particularly as an inhibitor or modulator in various biological pathways.

Mecanismo De Acción

El mecanismo de acción de la 3-Ciclohexil-4-etoxi-anilina implica su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar como un inhibidor o un activador de ciertas enzimas, dependiendo de su estructura y grupos funcionales. Los grupos ciclohexilo y etoxi desempeñan un papel crucial en la determinación de la afinidad de unión del compuesto y la especificidad hacia sus objetivos .

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline enhances electrophilic substitution resistance, whereas ethoxy groups (as in the title compound) are electron-donating, activating the aromatic ring.

Physicochemical Properties

- Solubility : The cyclohexyl group in 3-Cyclohexyl-4-ethoxyaniline likely reduces water solubility compared to smaller alkoxy analogs (e.g., 4-ethoxyaniline).

- Stability : Ethoxy groups are hydrolytically stable under neutral conditions but may degrade under strong acidic/basic environments, similar to 4-hexyloxyaniline .

Actividad Biológica

3-Cyclohexyl-4-ethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3-Cyclohexyl-4-ethoxyaniline, with the molecular formula CHN, features an ethoxy group and a cyclohexyl moiety attached to an aniline structure. This configuration is crucial for its biological activity, influencing how the compound interacts with biological targets.

The biological activity of 3-Cyclohexyl-4-ethoxyaniline is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.

- Receptor Binding : It could bind to receptors that modulate signaling pathways related to inflammation or cancer progression.

Research indicates that compounds with similar structures often exhibit anticancer properties by disrupting cellular processes essential for tumor growth and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-Cyclohexyl-4-ethoxyaniline. For example, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | PC-3 (Prostate Cancer) | 15.2 | Enzyme inhibition |

| Study B | MCF-7 (Breast Cancer) | 10.5 | Receptor interaction |

| Study C | HeLa (Cervical Cancer) | 8.7 | Apoptosis induction |

These results suggest that 3-Cyclohexyl-4-ethoxyaniline may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 3-Cyclohexyl-4-ethoxyaniline has also shown potential antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of 3-Cyclohexyl-4-ethoxyaniline on human cancer cell lines. The findings indicated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .

- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 3-cyclohexyl-4-ethoxyaniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves sequential functionalization of aniline derivatives. Key steps include:

- Cyclohexylation : Friedel-Crafts alkylation using cyclohexyl chloride under acidic conditions (e.g., AlCl₃ catalysis) to introduce the cyclohexyl group .

- Ethoxylation : Nucleophilic substitution of a halogen (e.g., Cl) at the para position using sodium ethoxide in ethanol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Optimization Strategies :- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., over-alkylation or oxidation products).

- Adjust stoichiometry (e.g., excess cyclohexyl chloride) and temperature (40–60°C) to minimize side reactions .

Q. How can the purity and structural integrity of 3-cyclohexyl-4-ethoxyaniline be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; ethoxy group at δ 3.4–4.0 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.2 for C₁₄H₂₁NO) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .

Q. What are the key stability considerations for storing 3-cyclohexyl-4-ethoxyaniline under laboratory conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the ethoxy group.

- Oxidation : Use inert atmospheres (N₂/Ar) to protect the aniline moiety from air oxidation to nitroso derivatives .

- Temperature : Keep at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent aggregation .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of 3-cyclohexyl-4-ethoxyaniline be addressed?

Methodological Answer: Regioselectivity in further derivatization (e.g., halogenation or cross-coupling) depends on steric and electronic factors:

- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., –NH₂) to favor meta/para positions. Steric hindrance from the cyclohexyl group may limit reactivity at the ortho position .

- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

- Experimental Screening : Test diverse catalysts (e.g., Pd/C for Suzuki coupling) and solvents (polar aprotic vs. nonpolar) to optimize selectivity .

Q. How can contradictions in biological activity data for 3-cyclohexyl-4-ethoxyaniline derivatives be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Impurity Artifacts : Re-test samples after rigorous purification (e.g., preparative HPLC).

- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) across triplicate experiments .

Q. What computational tools are effective for predicting the pharmacokinetic properties of 3-cyclohexyl-4-ethoxyaniline analogs?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate binding interactions with targets (e.g., G-protein-coupled receptors) using GROMACS or AMBER .

- Docking Studies : AutoDock Vina or Schrödinger Suite to identify binding poses and affinity scores (ΔG) for structure-activity relationships (SAR) .

Q. How can the environmental impact of 3-cyclohexyl-4-ethoxyaniline be assessed during disposal?

Methodological Answer:

- Biodegradability Testing : Use OECD 301D (Closed Bottle Test) to measure biological oxygen demand (BOD) over 28 days .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests .

- Waste Treatment : Neutralize acidic/basic residues before incineration (≥1,000°C) to prevent hazardous emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.